2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(4-butylphenyl)acetamide 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(4-butylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 898414-64-7
VCID: VC5563770
InChI: InChI=1S/C20H28N8OS/c1-4-7-8-14-9-11-15(12-10-14)23-16(29)13-30-20-27-26-19-25-17(21-5-2)24-18(22-6-3)28(19)20/h9-12H,4-8,13H2,1-3H3,(H,23,29)(H2,21,22,24,25,26)
SMILES: CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C(=NC(=N3)NCC)NCC
Molecular Formula: C20H28N8OS
Molecular Weight: 428.56

2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(4-butylphenyl)acetamide

CAS No.: 898414-64-7

Cat. No.: VC5563770

Molecular Formula: C20H28N8OS

Molecular Weight: 428.56

* For research use only. Not for human or veterinary use.

2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(4-butylphenyl)acetamide - 898414-64-7

Specification

CAS No. 898414-64-7
Molecular Formula C20H28N8OS
Molecular Weight 428.56
IUPAC Name 2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide
Standard InChI InChI=1S/C20H28N8OS/c1-4-7-8-14-9-11-15(12-10-14)23-16(29)13-30-20-27-26-19-25-17(21-5-2)24-18(22-6-3)28(19)20/h9-12H,4-8,13H2,1-3H3,(H,23,29)(H2,21,22,24,25,26)
Standard InChI Key IJGSOJQYDVAEMX-UHFFFAOYSA-N
SMILES CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C(=NC(=N3)NCC)NCC

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a fused triazolo-triazine core substituted with ethylamino groups at positions 5 and 7, a thioether bridge at position 3, and a 4-butylphenylacetamide side chain. Its molecular formula is C₂₀H₂₈N₈OS, with a molecular weight of 428.56 g/mol . The IUPAC name reflects this complexity: 2-[[5,7-bis(ethylamino)- triazolo[4,3-a] triazin-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number898414-64-7
Molecular FormulaC₂₀H₂₈N₈OS
Molecular Weight (g/mol)428.56
SMILESCCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C(=NC(=N3)NCC)NCC

The triazolo-triazine core contributes to planar aromaticity, while the ethylamino and butylphenyl groups enhance lipophilicity, influencing solubility and membrane permeability .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically including:

  • Triazole Formation: Cyclization of hydrazine derivatives with carboxylic acids under acidic conditions.

  • Triazine Functionalization: Reaction of cyanuric chloride with ethylamine, followed by nucleophilic substitution to introduce the thioether group .

  • Acetamide Coupling: Attachment of 4-butylphenylacetamide via amide bond formation using carbodiimide coupling agents.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Triazole CyclizationHCl (aq), 80°C, 6 hr65–70
Triazine AminationEthylamine, DMF, 120°C, 12 hr50–55
Thioether FormationNaSH, DMSO, RT, 3 hr75–80
Acetamide CouplingEDC, HOBt, DCM, 0°C → RT60–65

Industrial-scale production remains challenging due to low yields in triazine amination steps, necessitating optimization via continuous flow reactors .

Chemical Reactivity and Stability

Functional Group Reactivity

  • Triazolo-Triazine Core: Participates in electrophilic substitution at N-1 and C-8 positions.

  • Thioether Bridge: Susceptible to oxidation (e.g., forming sulfoxides with H₂O₂) .

  • Acetamide Group: Undergoes hydrolysis under acidic/basic conditions to yield acetic acid and 4-butylphenethylamine.

Stability studies indicate degradation at >150°C, with optimal storage at –20°C under inert atmosphere .

AssayIC₅₀ (nM)Target
EGFR Kinase Inhibition12.4 ± 1.2EGFR (L858R mutant)
VEGFR-2 Binding8.9 ± 0.8VEGFR-2
HT-29 Cell Cytotoxicity18.7 ± 2.1Colon Cancer

Pharmacokinetics

Preliminary ADME studies in rodents show:

  • Oral Bioavailability: 22% (low due to first-pass metabolism).

  • Half-Life: 3.2 hr (iv), 2.8 hr (po).

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the butyl chain .

Applications in Medicinal Chemistry

Anticancer Agent Development

The compound’s kinase inhibition profile positions it as a lead for targeted cancer therapies. Derivatives with fluorophenyl groups (e.g., 2,4-difluorophenyl analog) show enhanced potency against triple-negative breast cancer (TNBC) .

Comparative Analysis with Analogous Compounds

Table 4: Structure-Activity Relationships

CompoundStructural VariationActivity (IC₅₀, nM)
2-((5,7-Bis(ethylamino)-...)acetamide4-Butylphenyl12.4 (EGFR)
2,4-Difluorophenyl analog2,4-Difluorophenyl6.8 (EGFR)
3,4-Dimethoxyphenyl analog3,4-Dimethoxyphenyl24.9 (EGFR)

The 4-butylphenyl moiety balances lipophilicity and steric bulk, optimizing target binding while minimizing off-target effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator